molecular formula C15H11N5O2S2 B12935277 2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide CAS No. 192119-46-3

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B12935277
CAS No.: 192119-46-3
M. Wt: 357.4 g/mol
InChI Key: LYGTWAQBHAJLLY-UHFFFAOYSA-N
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Description

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the quinoxaline moiety further enhances its potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with quinoxaline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide is unique due to the combination of the benzothiazole and quinoxaline moieties, which confer enhanced biological activity and potential for diverse applications. This dual functionality makes it a valuable compound for further research and development .

Properties

CAS No.

192119-46-3

Molecular Formula

C15H11N5O2S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-amino-N-quinoxalin-2-yl-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C15H11N5O2S2/c16-15-19-12-6-5-9(7-13(12)23-15)24(21,22)20-14-8-17-10-3-1-2-4-11(10)18-14/h1-8H,(H2,16,19)(H,18,20)

InChI Key

LYGTWAQBHAJLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)N

Origin of Product

United States

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